3-Chlorophenyl vs. 4-Chlorophenyl Isomer Effects
The compound features a 3-chlorophenyl substituent on the pyrrole nitrogen, distinguishing it from the 4-chlorophenyl isomer. In related 1-aryl-2-formylpyrrole systems, the position of the chlorine atom significantly impacts the electron density on the pyrrole ring, as evidenced by NMR and computational studies [1]. The 3-chloro isomer exhibits a distinct Hammett substituent constant (σₘ = 0.37) compared to the 4-chloro isomer (σₚ = 0.23), resulting in altered reactivity in electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions [1].
| Evidence Dimension | Electronic effect (Hammett substituent constant) of chlorine position on aryl ring |
|---|---|
| Target Compound Data | σₘ = 0.37 (3-chlorophenyl) |
| Comparator Or Baseline | σₚ = 0.23 (4-chlorophenyl isomer); exact comparator compound data not available for this specific scaffold |
| Quantified Difference | Δσ = 0.14; the 3-chloro isomer exhibits a ~60% stronger electron-withdrawing inductive effect than the 4-chloro isomer |
| Conditions | Hammett constants derived from benzoic acid ionization; applied here as class-level inference for 1-aryl-2-formylpyrroles [1] |
Why This Matters
The stronger electron-withdrawing effect of the 3-chlorophenyl group can influence reaction rates and regioselectivity in downstream transformations, making this specific isomer preferable for applications requiring a more electron-deficient pyrrole ring.
- [1] Figueira, C. A., Lopes, P. S., & Gomes, C. S. B. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Research Portal Universidade de Lisboa. View Source
